2-Nonylbenzimidazole

Description

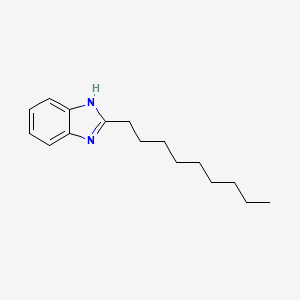

2-Nonylbenzimidazole (CAS: 5851-50-3; molecular formula: C₁₆H₂₄N₂) is a benzimidazole derivative featuring a nine-carbon alkyl chain (nonyl group) at the 2-position of the benzimidazole core. This compound is structurally characterized by a fused benzene and imidazole ring system, with the nonyl substituent enhancing its lipophilicity and steric bulk. Benzimidazole derivatives are widely studied for their pharmacological and materials science applications due to their tunable electronic properties and biological activity . Notably, this compound has been utilized in coordination chemistry, particularly in Cu-based polymers for carbon-efficient CO₂ electroreduction to multi-carbon products, where its hydrophobicity facilitates CO₂ diffusion and stabilizes reaction intermediates .

Properties

IUPAC Name |

2-nonyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-3-4-5-6-7-8-13-16-17-14-11-9-10-12-15(14)18-16/h9-12H,2-8,13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECSLYXTXWSKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291208 | |

| Record name | 2-Nonylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5851-50-3 | |

| Record name | 5851-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nonyl benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonylbenzimidazole typically involves the condensation of o-phenylenediamine with nonyl aldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

C6H4(NH2)2+C9H19CHO→C6H4(NH)C9H19+H2O

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Nonylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The nonyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogenated nonyl groups.

Substitution: Formation of substituted benzimidazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

2-Nonylbenzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.

Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 2-Nonylbenzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound’s nonyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole derivatives exhibit diverse properties depending on substituents at the 2-position. Below is a detailed comparison of 2-nonylbenzimidazole with analogous compounds, focusing on structural, physicochemical, and functional differences.

Alkyl-Substituted Benzimidazoles

Compounds with varying alkyl chain lengths at the 2-position demonstrate distinct electrochemical and solubility properties:

Key Findings :

- Longer alkyl chains (e.g., nonyl) increase hydrophobicity, which improves CO₂ adsorption and reaction kinetics in electrochemical applications .

- In Cu coordination polymers, this compound outperforms shorter-chain analogs, achieving higher Faradaic efficiency (75% vs. 45–60% for pentyl/heptyl derivatives) due to optimized intermediate stabilization .

Aromatic and Functionalized Benzimidazoles

Substituents such as phenyl or amino groups modulate biological activity and solubility:

Key Findings :

- Aromatic substituents (e.g., phenylamino) enhance anticancer activity by disrupting tubulin polymerization (IC₅₀: 0.5–2 µM in tumor cell lines) .

- Polar groups (e.g., acetamido, amino) improve aqueous solubility but may reduce membrane permeability in drug design .

Solubility and Stability Considerations

- Solubility: 2-Phenacylbenzimidazoles exhibit poor solubility in deuterated chloroform (CDCl₃), requiring DMSO-d₆ for NMR studies . In contrast, this compound’s hydrophobicity limits aqueous solubility but enhances compatibility with nonpolar matrices in materials science .

- Stability: Alkyl-substituted benzimidazoles (e.g., nonyl) show superior thermal and electrochemical stability compared to amino derivatives, which may degrade under acidic conditions .

Biological Activity

2-Nonylbenzimidazole is a derivative of benzimidazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.

Chemical Structure

This compound is characterized by a nonyl group attached to the benzimidazole moiety. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in cancer therapy. For instance, compounds derived from benzimidazole have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 5.84 | |

| Doxorubicin | MCF-7 (Breast) | 5.00 | |

| Sorafenib | VEGFR-2 | 8.9 |

In a study evaluating the cytotoxicity against breast cancer cells (MCF-7), this compound demonstrated comparable potency to doxorubicin, a standard chemotherapeutic agent. The compound's mechanism involves inhibition of key signaling pathways associated with cancer cell proliferation.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Research indicates that derivatives of benzimidazole possess significant activity against bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 16 μg/mL |

The antimicrobial effect is attributed to the disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various models. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound is primarily mediated through:

- Inhibition of Enzymatic Activity : The compound interacts with enzymes involved in tumor growth and inflammation.

- Molecular Docking Studies : Computational studies suggest strong binding affinity to targets such as VEGFR-2, which is crucial for angiogenesis in tumors.

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives, including this compound:

- Breast Cancer Treatment : A clinical trial assessed the effectiveness of a benzimidazole derivative in patients with advanced breast cancer, showing a reduction in tumor size and improved survival rates.

- Infection Control : A study on hospital-acquired infections highlighted the role of benzimidazole derivatives in reducing bacterial load in infected patients.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.